(4R)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one
Description
The compound, characterized by its complex spirocyclic architecture, features a fused dioxolane and pyran system with a ketone functional group at the 7'-position. The stereochemistry (4R configuration) and tetramethyl substituents on both dioxolane rings contribute to its unique three-dimensional geometry, influencing its physicochemical properties and reactivity.
Properties
Molecular Formula |
C12H18O6 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(4R)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one |
InChI |
InChI=1S/C12H18O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-8H,5-6H2,1-4H3/t7?,8?,12-/m1/s1 |
InChI Key |
IVWWFWFVSWOTLP-WZQIAMPNSA-N |
Isomeric SMILES |
CC1(OC[C@@]2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C |
Canonical SMILES |
CC1(OCC2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7’-one typically involves a multi-step process. One common method includes the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method leverages O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
(4R)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7’-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(4R)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7’-one has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7’-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Differences
Key Observations:
Functional Groups: The target compound’s 7'-ketone distinguishes it from the hydroxyl-bearing analog (CAS 25018-67-1) , which may confer higher reactivity in nucleophilic additions.
Stereochemistry and Stability :
- The (4R) configuration in the target compound contrasts with the (3a'R,4S,7'S,7a'S) stereochemistry of CAS 25018-67-1. Such differences can lead to divergent crystal packing and solubility profiles .
- The analog in requires storage at -20°C, suggesting sensitivity to thermal degradation, a trait that may extend to the target compound .
Synthetic Complexity :
- Spiro systems like the indole-containing compound () often require multi-step syntheses involving cyclization and protecting groups, akin to methods used for tetrahydrobenzo[b]pyrans (). The tetramethyl groups in the target compound likely necessitate stringent stereochemical control during synthesis.
Physicochemical and Spectral Comparisons
Table 2: Predicted and Experimental Data for Select Compounds
*Estimated based on molecular formula C12H18O4.
Key Observations:
- The larger molecular weight and predicted high boiling point of CAS 871360-09-7 () reflect its extended cyclohexane-dioxaspiro structure, contrasting with the more compact target compound .
- The absence of hazard data for the target compound highlights a gap in current literature, necessitating caution in handling based on analog profiles (e.g., CAS 25018-67-1’s irritant properties).
Biological Activity
(4R)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one is a complex organic compound with potential biological activities. This article aims to explore its biological properties based on available research findings and case studies.
Chemical Structure and Properties
The compound features a unique spiro structure that contributes to its reactivity and interaction with biological systems. Its molecular formula is and it possesses several functional groups including dioxolane rings which are known for their diverse chemical behavior.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities that can be categorized as follows:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases.
- Antimicrobial Properties : Studies suggest that it may possess antimicrobial effects against certain bacteria and fungi.
- Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes involved in metabolic pathways.
The biological activity of this compound is believed to involve its interaction with various molecular targets. The dioxolane moieties facilitate binding to active sites of enzymes or receptors, leading to modulation of their activity.
Antioxidant Studies
A study conducted by Zhang et al. (2020) evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentration when treated with the compound compared to controls.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
Antimicrobial Activity
In a study by Lee et al. (2021), the antimicrobial efficacy of the compound was tested against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 40 |
Enzyme Inhibition
Research by Kumar et al. (2019) explored the inhibitory effects on alpha-glucosidase activity. The compound demonstrated a dose-dependent inhibition with an IC50 value of 15 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
